

# Unexpected weight gain in mice with NVP-BSK805

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	NVP-BSK805	
Cat. No.:	B609688	Get Quote

## **Technical Support Center: NVP-BSK805 Studies**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **NVP-BSK805** in their experiments.

### Frequently Asked Questions (FAQs)

Q1: What is NVP-BSK805 and what is its primary mechanism of action?

A1: **NVP-BSK805** is a potent and selective ATP-competitive inhibitor of Janus kinase 2 (JAK2). [1][2][3] Its primary mechanism of action is to block the kinase activity of JAK2, which in turn inhibits the phosphorylation of downstream signaling proteins, most notably STAT5 (Signal Transducer and Activator of Transcription 5).[2][4] This inhibition suppresses cell proliferation and can induce apoptosis in cells dependent on JAK2 signaling, such as those with the JAK2(V617F) mutation found in many myeloproliferative neoplasms.[2]

Q2: We are observing unexpected weight gain and increased adiposity in our mice treated with **NVP-BSK805**. Is this a known side effect?

A2: Yes, unexpected weight gain and increased fat mass are documented side effects of **NVP-BSK805** administration in mice.[5][6][7] This phenomenon is not unique to **NVP-BSK805** and has been observed with other JAK inhibitors in both preclinical models and human patients.[5] [6][8]



Q3: What is the underlying mechanism for the observed weight gain with NVP-BSK805?

A3: The weight gain is primarily attributed to the interference of **NVP-BSK805** with the leptin signaling pathway in the hypothalamus.[5][7] Leptin, a hormone crucial for regulating energy balance, signals through the JAK2/STAT3 pathway. **NVP-BSK805** inhibits JAK2, which in turn prevents the phosphorylation of STAT3 in the hypothalamus.[5][6][7] This disruption of leptin signaling leads to a state of perceived starvation by the brain, resulting in increased food intake (hyperphagia) and a subsequent increase in body weight and fat mass.[7]

Q4: What are the typical dosages and administration routes for **NVP-BSK805** in mice for cancer-related studies versus metabolic studies?

A4: Dosages and routes can vary based on the experimental goals. For studies on myeloproliferative neoplasms, a common oral (p.o.) dose is 150 mg/kg to effectively suppress STAT5 phosphorylation and reduce splenomegaly.[3][9] For investigating metabolic effects like weight gain, both intraperitoneal (i.p.) and intracerebroventricular (i.c.v.) administrations have been used. For example, chronic i.p. administration of 0.03 mg in 0.1 mL DMSO has been used to study changes in body composition.[5]

### **Troubleshooting Guide: Unexpected Weight Gain**

Problem: Significant and progressive weight gain observed in the **NVP-BSK805** treated group compared to the vehicle control group.



Potential Cause	Suggested Action		
Interference with Leptin Signaling	This is the most likely pharmacological reason.  Acknowledge this as an on-target effect of JAK2 inhibition. Consider measuring plasma leptin levels; they are expected to be elevated in response to the increased fat mass.[5][6]		
Increased Food and Water Intake	Monitor and quantify daily food and water consumption. The disruption of hypothalamic leptin signaling can lead to hyperphagia.[7]		
Altered Body Composition	Perform body composition analysis (e.g., using DEXA or MRI) to differentiate between fat mass and lean mass gain. The primary increase is expected to be in adipose tissue.[6][7]		
Off-Target Effects	While NVP-BSK805 is highly selective for JAK2, consider potential off-target effects. However, the existing evidence strongly points towards the on-target effect on the leptin pathway.[2]		

### **Quantitative Data Summary**

Table 1: Effect of Chronic NVP-BSK805 Administration on Body Composition in Mice

Treatment Group	Change in Body Weight (g)	Change in Fat Mass (g)	Change in Lean Mass (g)	Feed Efficiency
Vehicle	Not significantly altered	Baseline	Baseline	Baseline
NVP-BSK805 (i.p.)	Not significantly altered	Increased	Remained similar to vehicle	Increased

Data synthesized from Haissaguerre et al. (2018).[6][7]

Table 2: Acute Effects of Intracerebroventricular (i.c.v.) NVP-BSK805 Administration



Treatment Group	24h Food Intake	24h Body Weight Change
Vehicle	Baseline	Baseline
NVP-BSK805 (high dose, i.c.v.)	Increased	Increased

Data synthesized from Haissaguerre et al. (2018).[5][7]

#### **Experimental Protocols**

Protocol 1: Evaluation of NVP-BSK805 Efficacy in a Myeloproliferative Neoplasm Mouse Model

- Animal Model: Utilize a suitable mouse model, such as a Ba/F3 JAK2(V617F) cell-driven model.[2]
- Drug Preparation: Prepare NVP-BSK805 for oral gavage at a concentration of 150 mg/kg.
- Administration: Administer NVP-BSK805 or vehicle control orally once daily.
- Monitoring: Monitor tumor burden, splenomegaly, and body weight regularly.
- Pharmacodynamic Analysis: At the end of the study, collect tissues (e.g., spleen, bone marrow) to assess the phosphorylation status of STAT5 via Western blotting or immunohistochemistry to confirm target engagement.[9]

Protocol 2: Investigation of NVP-BSK805-Induced Weight Gain

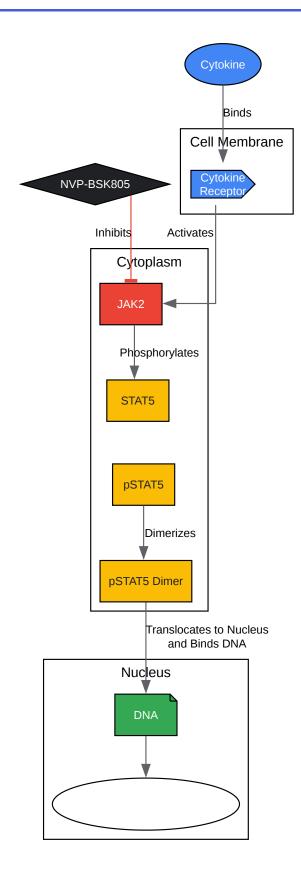
- Animal Model: Use a standard inbred mouse strain such as C57BL/6J.[5]
- Drug Preparation: For chronic peripheral administration, dissolve **NVP-BSK805** in a suitable vehicle like DMSO (e.g., 0.03 mg in 0.1 mL).[5] For central administration, prepare for intracerebroventricular (i.c.v.) injection.
- Administration: Administer NVP-BSK805 or vehicle control daily via the chosen route (i.p. or i.c.v.).
- Metabolic Monitoring:



- o Measure body weight and food/water intake daily.
- o Perform body composition analysis (e.g., DEXA) at baseline and at the end of the study.
- Molecular Analysis: At the study's conclusion, collect hypothalamic tissue to measure the phosphorylation levels of STAT3 to assess the impact on leptin signaling.[5][7]

#### **Visualizations**

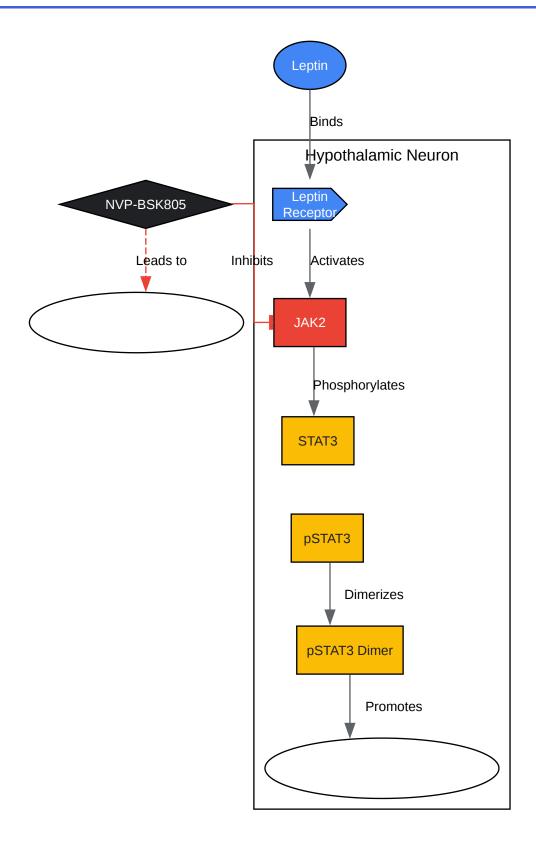




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Caption: NVP-BSK805 inhibits the JAK2/STAT5 signaling pathway.

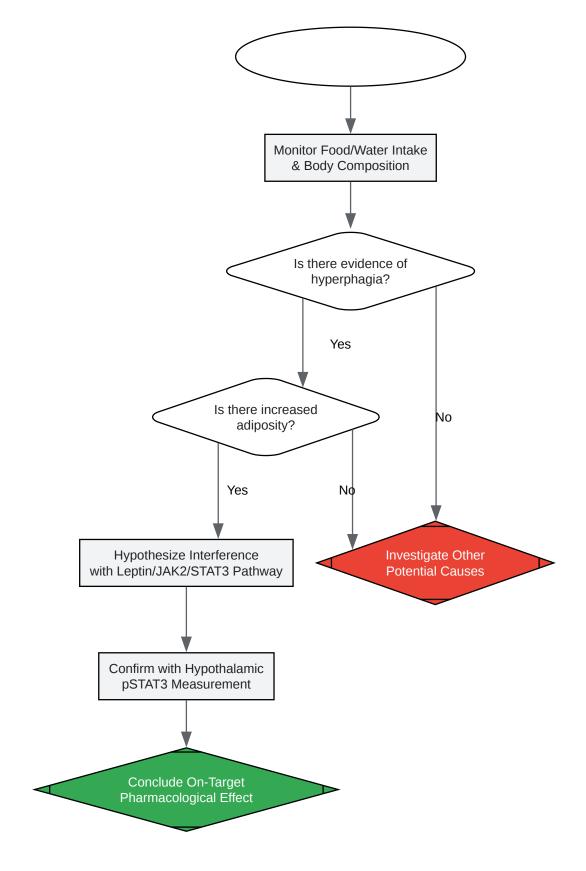




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Caption: NVP-BSK805 causes weight gain by inhibiting hypothalamic JAK2.





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- To cite this document: BenchChem. [Unexpected weight gain in mice with NVP-BSK805].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b609688#unexpected-weight-gain-in-mice-with-nvp-bsk805]

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